1-(2-Amino-5-nitrophenyl)ethanol

Description

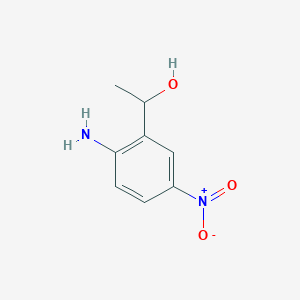

1-(2-Amino-5-nitrophenyl)ethanol is an aromatic compound featuring a phenyl ring substituted with an amino group (-NH₂) at position 2, a nitro group (-NO₂) at position 5, and an ethanol (-CH₂CH₂OH) functional group. Its molecular formula is estimated to be C₈H₁₀N₂O₃ (molar mass ≈ 182.18 g/mol) based on structural analogs . While direct toxicological data are unavailable, similar compounds (e.g., 1-(2-Amino-6-nitrophenyl)ethanone) recommend caution due to unstudied hazards . The compound is marketed as a pharmaceutical intermediate, evidenced by its inclusion in supplier catalogs like CymitQuimica’s pharmaceutical standards .

Properties

CAS No. |

104333-06-4 |

|---|---|

Molecular Formula |

C8H10N2O3 |

Molecular Weight |

182.18 g/mol |

IUPAC Name |

1-(2-amino-5-nitrophenyl)ethanol |

InChI |

InChI=1S/C8H10N2O3/c1-5(11)7-4-6(10(12)13)2-3-8(7)9/h2-5,11H,9H2,1H3 |

InChI Key |

SWVYIJYQBPFESB-UHFFFAOYSA-N |

SMILES |

CC(C1=C(C=CC(=C1)[N+](=O)[O-])N)O |

Canonical SMILES |

CC(C1=C(C=CC(=C1)[N+](=O)[O-])N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

1-(2-Nitrophenyl)ethanol

- Structure: Nitro group at position 2; ethanol group.

- Formula: C₈H₉NO₃ (molar mass: 167.16 g/mol).

- Applications : Chemical synthesis intermediate.

- Hazards : Classified as an irritant .

1-(2-Amino-6-nitrophenyl)ethanone

- Structure: Amino at position 2, nitro at 6; ketone group.

- Formula : C₈H₈N₂O₃.

- Applications : Precursor for organic synthesis.

- Hazards : Precautionary measures (e.g., avoiding dust inhalation) advised .

N,O-di-(2-hydroxyethyl)-2-amino-5-nitrophenol

- Structure: Amino and nitro at positions 2 and 5; two hydroxyethyl groups.

- Formula : C₁₀H₁₄N₂O₅.

- Applications: Hair dye (HC Yellow No. 4) .

Schiff Base Ligands Derived from 2-Amino-5-nitrophenyl

Schiff base ligands incorporating the 2-amino-5-nitrophenyl moiety exhibit distinct coordination chemistry and applications:

- (E)-3-{[(2-Amino-5-nitrophenyl)imino]methyl}phenol (L1): Structure: Imine-linked to salicylaldehyde. Formula: C₁₃H₁₁N₃O₃. Applications: Forms Cu(II) and Ni(II) complexes for catalytic materials; intercalated into montmorillonite clay for nanocomposites .

- (E)-1-[(2-Amino-5-nitrophenyl)iminio-methyl]naphthalen-2-olate: Structure: Zwitterionic Schiff base with naphtholate. Applications: Tested for anti-inflammatory and analgesic activities .

Organometallic Derivatives

- Acetyloxy-(2-amino-5-nitrophenyl)mercury: Structure: Mercury atom bound to acetyloxy and 2-amino-5-nitrophenyl groups. Hazards: High toxicity due to mercury content; specialized synthetic use .

Comparative Analysis Table

Key Research Findings

- Electronic Effects : The nitro group at position 5 (vs. 6) enhances electron-withdrawing effects, influencing reactivity in substitution reactions .

- Solubility: Ethanol derivatives (e.g., this compound) exhibit higher polarity than ethanone analogs, improving solubility in polar solvents .

- Material Science : Metal-Schiff base complexes intercalated into clays demonstrate thermal stability up to 300°C, suitable for high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.